
1,5-Dibromopentane-1,1,5,5-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dibromopentane-1,1,5,5-d4 is a deuterated derivative of 1,5-dibromopentane. This compound is characterized by the presence of two bromine atoms and four deuterium atoms, which are isotopes of hydrogen. The molecular formula for this compound is C5H6D4Br2. Deuterium substitution is often used in chemical research to study reaction mechanisms and kinetics due to the isotope effect.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dibromopentane-1,1,5,5-d4 can be synthesized through the bromination of 1,1,5,5-tetradeuteriopentane. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 5 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromopentane-1,1,5,5-d4 undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Grignard Reactions: It can be used to form Grignard reagents, which are useful in various organic synthesis reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Elimination Reactions: Often performed using strong bases like potassium tert-butoxide (t-BuOK) in solvents like dimethylformamide (DMF).
Grignard Reactions: Involve the use of magnesium (Mg) in dry ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Elimination Reactions: Major products are alkenes.
Grignard Reactions: Result in the formation of organomagnesium compounds.
Scientific Research Applications
1,5-Dibromopentane-1,1,5,5-d4 is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of complex organic molecules and in mechanistic studies.
Biology: In the study of metabolic pathways and enzyme kinetics due to the isotope effect.
Medicine: Potential use in the development of deuterated drugs, which may have improved pharmacokinetic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Dibromopentane-1,1,5,5-d4 involves its reactivity due to the presence of bromine atoms. The bromine atoms are good leaving groups, making the compound highly reactive in nucleophilic substitution and elimination reactions. The deuterium atoms provide stability and can influence reaction kinetics due to the isotope effect.
Comparison with Similar Compounds
Similar Compounds
1,5-Dibromopentane: The non-deuterated version of the compound.
1,5-Dichloropentane: Similar structure but with chlorine atoms instead of bromine.
1,5-Diiodopentane: Similar structure but with iodine atoms instead of bromine.
Uniqueness
1,5-Dibromopentane-1,1,5,5-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms can help in studying reaction mechanisms and kinetics, as well as in the development of deuterated drugs with potentially improved properties.
Properties
IUPAC Name |
1,5-dibromo-1,1,5,5-tetradeuteriopentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Br2/c6-4-2-1-3-5-7/h1-5H2/i4D2,5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBODDUNKEPPBKW-CQOLUAMGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCC([2H])([2H])Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Br2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
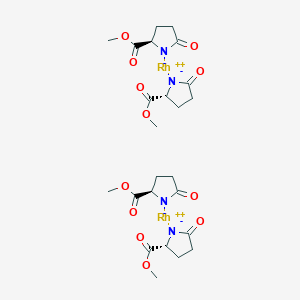
![[(2R)-2,3-bis(4-pyren-4-ylbutanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164209.png)
![1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran](/img/structure/B164210.png)
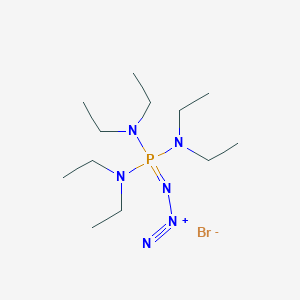
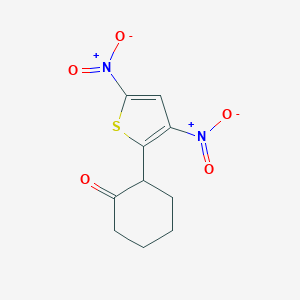




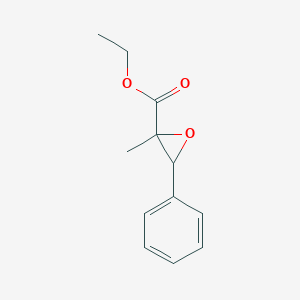

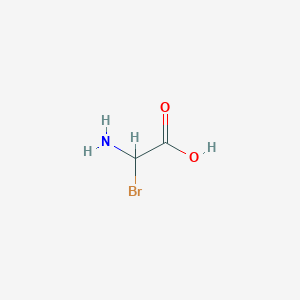

![1,3,5[10]-Estratriene-2,4-D2-3,17beta-diol](/img/structure/B164239.png)
